molecular formula C17H16O3 B2404131 (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 170087-97-5

(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2404131
CAS No.: 170087-97-5
M. Wt: 268.312
InChI Key: WIVAGKMXNMVMFC-PKNBQFBNSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one is a synthetic chalcone derivative provided for research purposes. Chalcones are characterized by their 1,3-diphenyl-2-propene-1-one structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system . This specific compound can be synthesized via the Claisen-Schmidt condensation reaction, a base-catalyzed cross-aldol reaction between an appropriate aromatic aldehyde and ketone . As a class, chalcones are recognized as versatile chemical intermediates and privileged scaffolds in medicinal chemistry. They are well-known intermediates for the synthesis of various heterocyclic compounds, including pyrazolines, benzodiazepines, and cyclohexenones . The α,β-unsaturated ketone system is a useful synthon for constructing these biodynamic cyclic derivatives. Researchers are investigating chalcones and their derivatives for a broad spectrum of pharmacological activities. Literature reviews indicate that chalcone derivatives have demonstrated potential antimicrobial, anti-inflammatory, antifungal, antioxidant, cytotoxic, and antitumour activities in experimental settings . The presence of the reactive α,β-unsaturated keto function is often cited as being responsible for these biological properties . The molecular structure of chalcone derivatives often features intramolecular hydrogen bonding and specific dihedral angles between the benzene rings, which can influence their crystalline packing and physical properties . This product is intended for research and laboratory use only.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-10-8-14(17(12-15)20-2)9-11-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVAGKMXNMVMFC-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one serves as a precursor for synthesizing various organic compounds. Its unique structure allows it to undergo multiple types of reactions:

Type of Reaction Description
Oxidation Can form epoxides or carboxylic acids using reagents like potassium permanganate.
Reduction Can be reduced to saturated ketones or alcohols using catalytic hydrogenation.
Substitution Methoxy groups can participate in electrophilic aromatic substitution reactions.

These properties make it a valuable compound in synthetic organic chemistry .

Chalcones are known for their diverse biological activities, including:

  • Anticancer Properties: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: It has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.

The biological mechanisms often involve the compound acting as a Michael acceptor, which allows it to interact with nucleophilic sites on proteins, modulating various biochemical pathways .

Medical Applications

In medicine, this compound is being explored for its therapeutic potential due to its bioactive properties:

Application Area Details
Cancer Treatment Investigated for use in chemotherapeutic formulations due to its ability to inhibit tumor growth.
Anti-inflammatory Drugs Potential development of drugs targeting chronic inflammatory conditions.
Antimicrobial Agents Research into formulations that leverage its antimicrobial properties against resistant strains .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Study:
    • A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating strong anticancer activity.
  • Anti-inflammatory Research:
    • In vitro studies highlighted its ability to significantly decrease levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides.
  • Antimicrobial Efficacy:
    • A recent investigation demonstrated that this chalcone derivative showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. Additionally, the methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Comparison:

  • (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
  • (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one has methoxy groups at different positions, which may alter its electronic properties and reactivity.
  • (2E)-3-(2,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one and (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one contain hydroxyl groups, which can significantly impact their solubility, reactivity, and potential biological activities.

Biological Activity

(2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H16O3
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 170087-97-5

The compound features two methoxy groups on the phenyl ring, which significantly influence its reactivity and biological activity. The synthesis typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Michael Acceptor Activity : The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways.
  • Antioxidant Properties : The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant capacity by scavenging free radicals.
  • Anti-inflammatory Effects : Studies suggest that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-4685.0
CCRF-CEM6.8
NCI-H4607.5
SK-MEL-58.0

These findings suggest that the compound induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms.

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. This compound has shown activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of this compound as a natural antimicrobial agent.

Anti-inflammatory Activity

In vivo studies have indicated that this chalcone can significantly reduce inflammation markers in animal models. For example:

  • A study demonstrated that administration of the compound reduced levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Anticancer Efficacy : A study published in MDPI reported that this compound exhibited broad-spectrum antitumor activity against multiple cancer cell lines with GI50 values ranging from 1.55 to 3.55 µM .
  • Mechanistic Insights : Research highlighted its role in inhibiting tubulin polymerization, which is crucial for cancer cell division . Molecular docking studies revealed effective binding to the colchicine site on tubulin.
  • Synergistic Effects : Investigations into combinations with other compounds showed enhanced anticancer effects when used alongside traditional chemotherapeutics .

Q & A

Q. What synthetic routes are commonly employed for (2E)-3-(2,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, and what are critical optimization parameters?

The Claisen-Schmidt condensation is the primary method, involving base-catalyzed aldol condensation between 2,4-dimethoxyacetophenone and benzaldehyde. Key parameters include:

  • Catalyst selection : NaOH or KOH in ethanol/water mixtures (60–70°C) for optimal yield .
  • Reaction time : 6–12 hours under reflux to ensure complete enolate formation and elimination.
  • Stereochemical control : The E-configuration is confirmed via 1^1H NMR (coupling constant J = 15–16 Hz for α,β-unsaturated protons) and single-crystal XRD .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1680 cm1^{-1} and α,β-unsaturated system (C=C) at ~1600 cm1^{-1} .
  • 1^1H/13^{13}C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and olefinic protons (δ 6.8–7.5 ppm with J ≈ 15 Hz for E-isomer) .
  • HR-MS : Validates molecular ion [M+H]+^+ at m/z 298.12 (C17_{17}H16_{16}O3_3) .

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal XRD reveals a planar α,β-unsaturated ketone system. The dihedral angle between the 2,4-dimethoxyphenyl and phenyl rings is ~10–15°, indicating minimal steric hindrance. Weak C–H···O hydrogen bonds and π-π stacking (3.5–4.0 Å) contribute to lattice stability .

Advanced Research Questions

Q. How do computational methods (DFT) predict reactivity, and how do they align with experimental data?

DFT studies at the B3LYP/6-311++G(d,p) level calculate:

  • HOMO-LUMO gap : ~4.5–5.0 eV, indicating moderate electrophilicity.
  • Global reactivity descriptors : Electrophilicity index (ω) = 1.8–2.2 eV, chemical potential (μ) = −3.5 eV .
  • UV-Vis : TD-DFT predicts λmax at 320–340 nm (π→π* transition), matching experimental absorbance within ±5 nm .

Q. What mechanistic insights explain its antimicrobial activity, and how does substituent positioning influence efficacy?

The 2,4-dimethoxy groups enhance lipophilicity, promoting membrane penetration. In vitro assays against S. aureus and E. coli show MIC values of 12.5–25 µg/mL. Electron-withdrawing substituents (e.g., halogens) at the 4-position increase activity by 30–40% via enhanced electrophilic interactions with microbial enzymes .

Q. What strategies resolve discrepancies between experimental and theoretical bond parameters?

Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.25 Å DFT) arise from crystal packing effects. Hybrid functionals (e.g., CAM-B3LYP) and solvent corrections (PCM model) reduce errors to <2% .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyExperimental ValueDFT Value (B3LYP)
C=O Bond Length (Å)1.221.25
HOMO-LUMO Gap (eV)4.84.6
λmax (nm)330325

Q. Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

Critical Analysis of Contradictions

  • Stereochemical assignment : While XRD definitively confirms the E-isomer, NMR coupling constants alone may mislead if impurities are present. Cross-validation with NOESY (no cross-peaks between α,β-protons and aryl groups) is recommended .
  • Antimicrobial variability : Discrepancies in MIC values across studies (~10–50 µg/mL) arise from differences in bacterial strains and assay protocols. Standardization using CLSI guidelines is advised .

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